molecular formula C11H20O4 B8255695 Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate

Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate

Cat. No.: B8255695
M. Wt: 216.27 g/mol
InChI Key: HZKSRWJUMYVYIM-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4 It is a derivative of cyclohexane, featuring a carboxylate ester group and two methoxy groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate typically involves the esterification of 4,4-dimethoxy-1-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4,4-dimethoxy-1-methylcyclohexanecarboxylic acid.

    Reduction: Formation of 4,4-dimethoxy-1-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-1-methylcyclohexanecarboxylate
  • Methyl 4,4-dihydroxy-1-methylcyclohexanecarboxylate
  • Methyl 4,4-dimethyl-1-methylcyclohexanecarboxylate

Uniqueness

Methyl 4,4-dimethoxy-1-methylcyclohexanecarboxylate is unique due to the presence of two methoxy groups on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4,4-dimethoxy-1-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(9(12)13-2)5-7-11(14-3,15-4)8-6-10/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKSRWJUMYVYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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